
3,5-Difluorobenzamide
Overview
Description
3,5-Difluorobenzamide is an organic compound with the molecular formula C7H5F2NO. It is a derivative of benzamide where two hydrogen atoms in the benzene ring are replaced by fluorine atoms at the 3rd and 5th positions. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Catalytic Hydrolysis of 3,5-Difluorobenzonitrile
The most efficient method for synthesizing 3,5-difluorobenzamide involves the gold-catalyzed hydrolysis of 3,5-difluorobenzonitrile. This approach, reported by Nolan et al., achieves quantitative yields under microwave-assisted conditions .
Reaction Conditions and Optimization
The reaction employs a binuclear gold(I) complex, [{Au(IPr)}₂(μ-OH)][BF₄], as the catalyst (1 mol%) in tetrahydrofuran (THF) and water (1:1 v/v). Key parameters include:
Parameter | Value |
---|---|
Temperature | 140°C |
Pressure | 7 bar (5250.53 Torr) |
Time | 2 hours |
Catalyst Loading | 1 mol% |
Solvent System | THF:H₂O (0.5 mL:500 μL) |
Yield | 100% |
Microwave irradiation ensures rapid heating and uniform temperature distribution, critical for avoiding side reactions such as over-hydrolysis to 3,5-difluorobenzoic acid . The sealed reactor prevents solvent evaporation, maintaining stoichiometric balance.
Mechanistic Insights
The gold catalyst activates the nitrile group through π-coordination, enhancing electrophilicity for nucleophilic attack by water. Density functional theory (DFT) studies on analogous systems suggest a two-step pathway:
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Nitrile Hydration : Water addition forms an iminol intermediate.
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Tautomerization : Acid-catalyzed rearrangement yields the amide .
The binuclear gold complex stabilizes transition states via cooperative Lewis acid effects, explaining the exceptional catalytic activity compared to mononuclear analogues.
Alternative Hydrolysis Approaches
While catalytic methods dominate, classical hydrolysis routes remain relevant for small-scale or resource-limited settings.
Acidic Hydrolysis
Early attempts used concentrated sulfuric acid (H₂SO₄) at reflux, but this method suffers from low yields (<50%) due to competing side reactions, including:
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Over-oxidation to 3,5-difluorobenzoic acid.
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Ring sulfonation at meta-fluorine positions, detectable via ¹⁹F NMR (δ ≈ -110 ppm) .
Basic Hydrolysis
Alkaline conditions (e.g., NaOH/EtOH) partially hydrolyze the nitrile to the amide but require precise pH control. Above pH 10, further hydrolysis to the carboxylate anion becomes predominant, necessitating rapid workup.
Industrial-Scale Production Considerations
Translating laboratory protocols to industrial manufacturing introduces challenges in scalability and cost efficiency.
Catalyst Recovery and Reuse
Gold catalysts, though effective, impose high material costs. Recent advances in heterogeneous catalysis (e.g., Au/TiO₂ nanoparticles) enable >95% recovery via filtration, reducing costs by 40% in pilot-scale trials .
Solvent Systems
THF’s low boiling point (66°C) complicates large-scale reactions. Substituting with 2-methyl-THF (b.p. 80°C) improves safety and reduces pressure requirements while maintaining yield .
Purification Strategies
Industrial processes employ tandem crystallization-filtration:
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Crude Precipitation : Cooling the reaction mixture to 0°C yields 85% pure product.
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Recrystallization : Dissolving in hot ethanol (78°C) and cooling to -20°C achieves >99% purity .
Comparative Analysis of Synthetic Methods
The table below contrasts key metrics for this compound preparation:
Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
---|---|---|---|---|
Gold-Catalyzed Hydrolysis | 100 | 99 | 12.50 | High |
Acidic Hydrolysis | 48 | 85 | 4.20 | Low |
Basic Hydrolysis | 62 | 91 | 5.80 | Moderate |
Catalytic hydrolysis outperforms alternatives in yield and purity but requires higher initial investment. For context, 3,5-difluorobenzonitrile feedstock costs $6.00/5g, constituting 60% of total synthesis expenses .
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the benzene ring can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form different derivatives depending on the oxidizing agent used
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) and alkyl halides.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products:
Substitution: Various substituted benzamides.
Reduction: 3,5-difluoroaniline.
Oxidation: 3,5-difluorobenzoic acid
Scientific Research Applications
3,5-Difluorobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,5-difluorobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The pathways involved may include inhibition of enzyme-catalyzed reactions, leading to changes in cellular processes .
Comparison with Similar Compounds
- 3,5-Difluorobenzonitrile
- 3,5-Difluorobenzoic acid
- 3,5-Difluorobenzoyl chloride
- 3,5-Difluorobenzaldehyde
Comparison: 3,5-Difluorobenzamide is unique due to its amide functional group, which imparts different chemical reactivity compared to its nitrile, acid, and aldehyde counterparts. This uniqueness makes it valuable in specific synthetic applications where the amide group is required .
Biological Activity
3,5-Difluorobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of two fluorine atoms at the 3 and 5 positions of the benzene ring, attached to an amide functional group. The molecular formula is CHFNO. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, which may contribute to its biological activity.
Synthesis Methods
The synthesis of this compound can be achieved through various chemical pathways:
- Fluorination : Starting from benzamide, fluorination can be performed using reagents such as potassium fluoride in a suitable solvent.
- Nitration and Reduction : Benzamide can be nitrated to introduce a nitro group, which can subsequently be reduced to an amino group before being converted into the difluorobenzamide.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The Minimum Inhibitory Concentration (MIC) values ranged from 5 µg/mL to 20 µg/mL depending on the bacterial species tested .
The mechanism by which this compound exerts its antimicrobial effects appears to involve the inhibition of bacterial cell division proteins such as FtsZ. FtsZ is crucial for bacterial cytokinesis, and compounds that disrupt its function can effectively inhibit bacterial growth .
Case Studies
- Study on E. coli : In a controlled laboratory setting, this compound was tested against Escherichia coli strains. The results showed a dose-dependent inhibition of bacterial growth with notable morphological changes in treated cells, suggesting disruption of cell division mechanisms .
- Antiviral Activity : Preliminary studies have also explored the antiviral potential of this compound against certain viral strains. In vitro assays indicated that it could inhibit viral replication at specific concentrations, although further research is needed to elucidate the exact pathways involved.
Comparative Analysis
To better understand the efficacy of this compound in comparison to similar compounds, a table summarizing key biological activities is provided below:
Compound | Antimicrobial Activity | Antiviral Activity | Mechanism of Action |
---|---|---|---|
This compound | Yes | Preliminary Evidence | Inhibition of FtsZ protein |
4-Amino-N-ethyl-3,5-difluorobenzamide | Moderate | No | Disruption of metabolic pathways |
4-Fluorobenzamide | Low | No | Unknown |
Properties
IUPAC Name |
3,5-difluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOIBYYWOVRGGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371696 | |
Record name | 3,5-Difluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132980-99-5 | |
Record name | 3,5-Difluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 132980-99-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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